2,4-Diaminotoluene dihydrochloride

Vue d'ensemble

Description

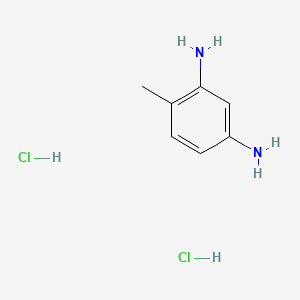

2,4-Diaminotoluene dihydrochloride, also known as 4-methylbenzene-1,3-diamine dihydrochloride, is an organic compound with the chemical formula C7H11ClN2. It is a derivative of toluene and is characterized by the presence of two amino groups attached to the benzene ring at the 2 and 4 positions, along with a methyl group at the 1 position. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Diaminotoluene dihydrochloride is typically synthesized through the hydrogenation of 2,4-dinitrotoluene. This process involves the reduction of the nitro groups to amino groups using a nickel catalyst under hydrogen gas. The reaction is carried out under controlled temperature and pressure conditions to ensure complete reduction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar hydrogenation process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. The final product is then purified and converted to its dihydrochloride salt form for stability and ease of handling .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Diaminotoluene dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as diazotization and coupling reactions to form azo dyes

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a nickel catalyst is typically used.

Substitution: Reagents like sodium nitrite and hydrochloric acid are used for diazotization, followed by coupling with aromatic compounds

Major Products:

Oxidation: Quinone derivatives.

Reduction: More reduced amine derivatives.

Substitution: Azo dyes and other substituted aromatic compounds

Applications De Recherche Scientifique

Industrial Applications

1. Dye Production

2,4-Diaminotoluene serves as an intermediate in the production of dyes. Historically, it has been used to create approximately 60 different dyes, with applications in textiles, leather, and biological staining. Notably, it was utilized to develop black, dark blue, and brown shades for various materials including silk and wool .

2. Polyurethane Manufacturing

The compound is a precursor for the synthesis of 2,4-toluene diisocyanate (TDI), which is critical in producing polyurethane foams. These foams are widely used in insulation materials, furniture, and automotive parts due to their excellent durability and thermal properties .

3. Photographic Developers

In photography, 2,4-DAT has been used as a developer for direct dyes. This application leverages its ability to react with other chemicals to produce desired color effects in photographic materials .

4. Other Chemical Applications

- Antioxidants : It is utilized as an antioxidant in various formulations.

- Hydraulic Fluids : The compound contributes to the performance of hydraulic fluids.

- Fungicide Stabilizers : It plays a role in stabilizing fungicides.

- Biological Stains : Used as biological stains in laboratory settings .

Health and Safety Considerations

While 2,4-Diaminotoluene has numerous applications, it also poses health risks. Studies have indicated that exposure can lead to liver cancer in laboratory animals . The compound has been classified as a potential carcinogen due to its ability to induce tumors in various organs when administered at certain doses . Safety protocols must be strictly followed when handling this compound.

Case Study 1: Dye Production Efficiency

A study conducted on the use of 2,4-DAT in dye production highlighted its efficiency in creating vibrant colors for textiles. The research demonstrated that formulations containing 2,4-DAT resulted in higher colorfastness compared to those without it. This finding underscores the importance of 2,4-DAT in the dye industry.

Case Study 2: Polyurethane Foam Development

Another study focused on the use of 2,4-DAT as an intermediate for TDI production. The results showed that polyurethanes synthesized from TDI exhibited superior mechanical properties and thermal stability compared to those made from alternative precursors. This reinforces the compound's significance in producing high-performance materials .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Dye Production | Textile dyes | Used for silk, wool, paper |

| Polyurethane Manufacturing | Precursor for TDI | Key component for insulation and furniture |

| Photographic Developers | Direct dye developer | Enhances color development |

| Chemical Stabilizers | Antioxidants | Improves product shelf life |

| Biological Stains | Laboratory stains | Used for microscopy and biological research |

Mécanisme D'action

The mechanism of action of 2,4-diaminotoluene dihydrochloride involves its interaction with various molecular targets and pathways. It can induce DNA damage and mutagenesis through the formation of reactive intermediates. The compound is also known to interact with the aromatic hydrocarbon receptor, leading to the induction of cytochrome P450 enzymes, which play a role in its metabolic activation and detoxification .

Comparaison Avec Des Composés Similaires

2,6-Diaminotoluene: Another isomer with amino groups at the 2 and 6 positions.

4-Methyl-m-phenylenediamine: A compound with a similar structure but different substitution pattern.

2,4-Toluenediamine: The parent compound without the dihydrochloride salt form

Uniqueness: 2,4-Diaminotoluene dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications where these properties are advantageous .

Activité Biologique

2,4-Diaminotoluene dihydrochloride (2,4-DAT) is a derivative of toluene with significant biological implications, particularly in the context of toxicity and carcinogenicity. This article synthesizes findings from various studies to elucidate the biological activity of 2,4-DAT, focusing on its mutagenic properties, carcinogenic potential, metabolic pathways, and associated health risks.

This compound is a salt derived from 2,4-diaminotoluene (2,4-DAT), which possesses two amino groups attached to a toluene ring. The compound is primarily used in industrial applications but has raised concerns due to its toxicological profile.

Mutagenicity and Genotoxicity

Numerous studies have demonstrated that 2,4-DAT exhibits mutagenic properties. It has been shown to cause:

- DNA Damage : Induction of DNA double-strand breaks in primary rat hepatocytes and liver cells has been documented. The Comet assay indicated DNA damage in liver and brain cells of mice but not in other tissues like the kidney or lung .

- Mutagenic Effects : In vitro assays using Salmonella typhimurium revealed that 2,4-DAT induces frameshift mutations in the presence of metabolic activation . Additionally, it has been linked to chromosomal aberrations in rodent cells .

Carcinogenicity

The carcinogenic potential of 2,4-DAT is well-established:

Metabolism

The metabolic pathways of 2,4-DAT involve oxidation and acetylation processes. Major metabolites include:

- 4-acetylamino-2-aminotoluene

- 2,4-diacetylaminotoluene

These metabolites exhibit mutagenic properties and contribute to the overall toxicity of the compound .

Acute Toxicity

The acute toxicity of 2,4-DAT varies among species:

- LD50 Values : The oral LD50 for rats ranges from 270 to 300 mg/kg body weight. Dermal exposure also shows significant toxicity with LD50 values around 1200 mg/kg for rats .

Chronic Toxicity

Long-term exposure studies indicate that chronic ingestion accelerates renal disease development in rats and leads to significant liver damage characterized by increased liver-to-body weight ratios .

Case Study 1: Liver Tumors Induction

In a controlled study involving dietary administration of 2,4-DAT at levels exceeding 79 mg/kg for two years, significant tumorigenesis was observed in both liver and mammary glands of rodents. This study highlights the compound's role as a potent carcinogen under prolonged exposure conditions .

Case Study 2: Mutagenicity Assessment

A series of mutagenicity assays conducted on various strains of Salmonella demonstrated that 2,4-DAT consistently induced mutations across different experimental setups. This finding emphasizes the need for caution in occupational settings where exposure may occur .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-methylbenzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSFFQIVJQERFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-80-7 (Parent) | |

| Record name | 2,4-Diaminotoluene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020403 | |

| Record name | 2,4-Diaminotoluene dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-23-7 | |

| Record name | 2,4-Diaminotoluene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diaminotoluene dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diaminotoluene dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333A82EQ74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.